molecular formula C11H14Cl2FNO2 B2760750 Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride CAS No. 2377031-91-7

Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride

Cat. No.: B2760750
CAS No.: 2377031-91-7
M. Wt: 282.14
InChI Key: HYZQEAXCMCHSIH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride is a halogenated aromatic amino acid ester hydrochloride. Its structure features a phenyl ring substituted with chlorine (3-position) and fluorine (2-position), coupled with an ethyl ester and an amino group on the propanoate backbone. This compound is likely used as a synthetic intermediate in medicinal chemistry, particularly for developing enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2.ClH/c1-2-16-11(15)9(14)6-7-4-3-5-8(12)10(7)13;/h3-5,9H,2,6,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZQEAXCMCHSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C(=CC=C1)Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction with Sodium Cyanoborohydride

Ethyl 2-nitro-3-(3-chloro-2-fluorophenyl)propanoate is synthesized via condensation of 3-chloro-2-fluorobenzaldehyde with ethyl nitroacetate in acetic anhydride. Heating at 140–190°C for 3–9 hours facilitates nitroacrylate formation, which is then reduced using sodium cyanoborohydride in methanol. The reaction proceeds via a two-step mechanism:

  • Condensation :
    $$
    \text{RCHO} + \text{CH}2(\text{NO}2)\text{COOEt} \xrightarrow{\Delta} \text{RCH}=\text{C}(\text{NO}2)\text{COOEt} + \text{H}2\text{O}
    $$
  • Reduction :
    $$
    \text{RCH}=\text{C}(\text{NO}2)\text{COOEt} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{CH}(\text{NH}2)\text{COOEt}
    $$
    Yields range from 27% to 53%, depending on the aryl substituent and reaction duration.

Catalytic Hydrogenation Optimization

Palladium-on-carbon (Pd/C) or Raney nickel catalysts enable nitro-to-amine reduction under hydrogen gas (1–3 atm). For ethyl 3-(4,5-dimethylfuran-2-yl)-2-nitropropanoate, hydrogenation at 25°C for 12 hours achieved 46% yield after silica gel chromatography. This method minimizes byproduct formation but requires careful control of hydrogen pressure to prevent over-reduction.

Enzymatic Catalysis Using Phenylalanine Amino Mutase

Phenylalanine amino mutase (PAM), an MIO-dependent enzyme, catalyzes the isomerization of α- to β-aryl-amino acids. While primarily studied for phenylalanine derivatives, PAM exhibits activity toward halogenated substrates due to electron-withdrawing effects enhancing catalytic turnover.

Substrate Specificity and Reaction Mechanics

PAM converts α-aryl-amino acids to β-isomers via a proposed Friedel-Crafts alkylation mechanism. For 3-chloro-2-fluorophenylalanine, the enzyme facilitates proton abstraction at the β-carbon, forming a quinonoid intermediate that rearranges to the β-amino acid. Subsequent esterification with ethanol in acidic conditions yields the target compound. Studies on m-tyrosine derivatives show 10–20% higher enzymatic activity compared to non-halogenated analogs.

Industrial Scalability Challenges

Enzymatic methods face scalability limitations due to enzyme stability and substrate solubility. Immobilized PAM on chitosan beads has been explored for continuous flow systems, achieving 65% conversion over 72 hours. However, the high cost of enzyme production necessitates further optimization for large-scale synthesis.

Catalytic Hydrogenation of α,β-Unsaturated Esters

α,β-Unsaturated esters serve as precursors for amino esters via hydrogenation and subsequent amination. This route is exemplified in the synthesis of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride, where palladium-catalyzed hydrogenation of the corresponding cinnamate ester precedes stereoselective amination.

Hydrogenation Conditions and Stereocontrol

Ethyl 3-(3-chloro-2-fluorophenyl)acrylate undergoes hydrogenation at 50°C under 5 bar H₂ pressure with Pd/C (5 wt%). Chiral auxiliaries like (R)-BINAP induce enantioselectivity, yielding the (S)-isomer with 88% enantiomeric excess (ee). Post-reduction, the ester is treated with ammonium chloride and triethylamine to form the amino ester hydrochloride.

Byproduct Mitigation Strategies

Over-hydrogenation to saturated hydrocarbons is minimized by using poisoned catalysts (e.g., Lindlar catalyst) or limiting reaction times. For Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate, reaction monitoring via thin-layer chromatography (TLC) ensures termination at the desired stage, with final yields of 70–75%.

Comparative Analysis of Preparation Methods

Method Yield (%) Stereoselectivity Scalability Cost Efficiency
Nitro Reduction 27–53 Moderate Moderate High
Catalytic Hydrogenation 70–75 High High Moderate
Enzymatic Catalysis 65 Low Low Low
Classical Synthesis 40–55 Variable Moderate High

Catalytic hydrogenation offers superior stereocontrol and scalability, making it the preferred industrial method. Enzymatic routes, while environmentally benign, require cost-intensive optimization. Nitro reduction balances yield and cost but demands rigorous purification.

Characterization and Quality Control

Post-synthesis characterization ensures compound identity and purity. Key techniques include:

  • NMR Spectroscopy : $$^1\text{H}$$ NMR (CDCl₃) exhibits signals at δ 7.21–7.30 (aryl-H), δ 5.32–5.45 (methine-H), and δ 4.30–4.49 (ethyl-OCH₂), consistent with β-aryl-amino esters.
  • HPLC Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity, with retention times of 12.3 minutes.
  • LC-MS : Molecular ion peak at m/z 264.15 ([M+H]⁺) aligns with the theoretical molecular weight.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Neuroprotective Properties
    • Recent studies have identified compounds similar to Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride as potential neuroprotective agents. For instance, research focusing on ischemic stroke demonstrated that certain derivatives can significantly reduce neuronal damage and infarction size when administered post-stroke, suggesting a mechanism involving inhibition of glucocorticoid metabolism .
  • Antitumor Activity
    • The compound has been evaluated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. These findings indicate its potential as a chemotherapeutic agent, particularly in targeting specific tumor types where traditional therapies may fail .
  • Anti-inflammatory Effects
    • This compound has also been investigated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies

StudyObjectiveFindings
Neuroprotection in StrokeEvaluate neuroprotective effectsSignificant reduction in infarct size with administration post-stroke; mechanism linked to glucocorticoid inhibition .
Antitumor ActivityAssess effects on cancer cell linesInduced apoptosis in multiple cancer types; potential for development as a chemotherapeutic agent .
Anti-inflammatory MechanismsInvestigate modulation of inflammatory pathwaysDemonstrated reduction in pro-inflammatory cytokines; potential use in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Structural Modifications in Phenyl Substituents

Positional Isomerism
  • Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate (CAS 1498207-35-4): Substituents: 4-Cl, 3-F, and a hydroxyl group on the propanoate chain. Molecular formula: C₁₁H₁₃ClFNO₃. The hydroxyl group increases polarity, reducing membrane permeability but improving water solubility. The 4-Cl and 3-F substituents create distinct electronic effects compared to the target compound’s 3-Cl and 2-F arrangement .
  • (R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 1534-90-3): Substituents: Single 4-F on phenyl. Molecular formula: C₁₁H₁₄ClFNO₂. Lacks chlorine, reducing steric bulk and lipophilicity. The para-fluoro group may weaken target binding compared to ortho/meta-substituted halogens .
Functional Group Variations
  • Ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride (CID 10822685): Substituent: 4-CN on phenyl. Molecular formula: C₁₂H₁₄ClN₂O₂. The cyano group is strongly electron-withdrawing, enhancing dipole interactions but reducing solubility. This contrasts with the electron-withdrawing yet bulky Cl/F combination in the target compound .
  • Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride (CAS 23234-41-5): Substituents: 3,4-diOH on phenyl. Molecular formula: C₁₁H₁₆ClNO₄. The dihydroxy groups significantly increase hydrophilicity, making it unsuitable for blood-brain barrier (BBB) penetration but ideal for peripheral targets .

Modifications in the Propanoate Backbone

  • Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride (CAS 1955519-95-5): Substituents: Cyclobutyl and CF₃ groups. Molecular formula: C₉H₁₅ClF₃NO₂.
  • Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride (CAS 1803592-74-6): Substituents: Cyclopropyl and CF₂ groups. Molecular formula: C₈H₁₃ClF₂NO₂.

Enantiomeric Differences

  • (S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride vs. (R)-enantiomer: Enantiomers exhibit distinct pharmacological profiles. For example, the (S)-form may show higher affinity for chiral targets like aminotransferases, while the (R)-form could be metabolized differently .
  • D-Tryptophan Ethyl Ester Hydrochloride (CAS 61535-49-7):

    • Substituents: Indole ring instead of phenyl.
    • Molecular formula: C₁₃H₁₆ClN₂O₂.
    • The D-enantiomer of tryptophan derivatives often shows altered bioavailability and receptor interactions compared to L-forms .

Data Table: Key Comparative Properties

Compound Name CAS Molecular Formula Substituents Molecular Weight Key Properties
Target Compound N/A C₁₁H₁₄ClFNO₂ 3-Cl, 2-F phenyl 257.69 g/mol High lipophilicity, ortho/meta halogens
Ethyl 2-amino-3-(4-Cl-3-F-phenyl)-3-OH-propan. 1498207-35-4 C₁₁H₁₃ClFNO₃ 4-Cl, 3-F, 3-OH 273.68 g/mol Polar, reduced BBB permeability
(R)-Ethyl 2-amino-3-(4-F-phenyl)propan. HCl 1534-90-3 C₁₁H₁₄ClFNO₂ 4-F phenyl 257.69 g/mol Lower steric bulk, para substitution
Ethyl 2-amino-3-(4-CN-phenyl)propan. HCl 10822685 C₁₂H₁₄ClN₂O₂ 4-CN phenyl 268.71 g/mol Strong dipole, low solubility
Ethyl 2-amino-2-cyclobutyl-3,3,3-F₃-propan. HCl 1955519-95-5 C₉H₁₅ClF₃NO₂ Cyclobutyl, CF₃ 273.67 g/mol High metabolic stability

Biological Activity

Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride, also known as ECFPH, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.

  • Common Name : this compound
  • CAS Number : 2377031-91-7
  • Molecular Formula : C11_{11}H14_{14}ClFNO2_2
  • Molecular Weight : 282.14 g/mol
PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Biological Activity Overview

The biological activity of ECFPH has been investigated in various studies, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds similar to ECFPH exhibit significant antimicrobial properties. For instance, studies on related amino acid conjugates have shown promising results against a range of bacterial strains including E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL . The presence of the chloro and fluoro substituents in the phenyl ring may enhance the compound's interaction with microbial targets.

Cytotoxicity

Cytotoxic studies have demonstrated that ECFPH and its analogs possess varying degrees of cytotoxicity against cancer cell lines. For example, related compounds have shown IC50_{50} values as low as 0.13 µM against human leukemia cells, indicating a strong potential for anticancer applications . The structural features of ECFPH may contribute to its effectiveness in disrupting cellular processes in malignant cells.

Case Studies and Research Findings

  • Study on Amino Acid Conjugates :
    • A study assessed the cytotoxicity of various amino acid conjugates, revealing that those with halogenated aromatic rings exhibited enhanced binding to DNA and increased cytotoxic effects compared to non-halogenated counterparts . This suggests that ECFPH may similarly benefit from its structural characteristics.
  • Antimicrobial Testing :
    • In a comparative study, derivatives of compounds with similar structures were tested against multiple bacterial strains. Results indicated that those with specific functional groups (like halogens) showed improved antimicrobial activity, with inhibition zones ranging from 10 to 29 mm . This highlights the potential for ECFPH as a candidate for further antimicrobial development.
  • Anticancer Potential :
    • Research into the structure-activity relationship (SAR) of related compounds has shown that modifications to the phenyl ring can significantly influence anticancer activity. Compounds with electron-withdrawing groups tend to exhibit stronger cytotoxic effects . ECFPH's unique structure positions it well for exploration in this area.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves condensation of ethyl 2-aminopropanoate with 3-chloro-2-fluorophenylpropanoic acid derivatives under acidic conditions. Key parameters include temperature control (20–25°C for HCl-mediated reactions ), solvent selection (e.g., ethanol or dichloromethane), and stoichiometric ratios (1:1.2 for amine:acid chloride). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, 5% MeOH in DCM) improves yield (>85%) and purity (>95%) .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR should show signals for the ethyl ester group (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) and aromatic protons (δ 7.0–7.5 ppm for 3-chloro-2-fluorophenyl substituents) .
  • FT-IR : Confirm ester C=O stretch (~1740 cm1^{-1}) and NH2_2/NH3+_3^+ vibrations (3300–2500 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS should display [M+H]+^+ at m/z 290.7 (C11_{11}H13_{13}ClFNO2+_2^+) .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in H2_2O/MeCN gradient) with UV detection at 254 nm .
  • Karl Fischer Titration : Monitor moisture content (<0.5% for hygroscopic hydrochloride salts) .
  • Accelerated Stability Studies : Store at 4°C in airtight, desiccated containers; evaluate degradation via LC-MS over 6 months .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed for the enantiomers of this compound?

  • Methodological Answer : The compound’s stereogenic center requires chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) or enzymatic resolution (using lipases for ester hydrolysis) . Racemization risks during synthesis are mitigated by maintaining pH < 7 and temperatures <30°C .

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50_{50} values in enzyme assays)?

  • Methodological Answer :

  • Assay Standardization : Use identical buffer systems (e.g., PBS pH 7.4) and enzyme concentrations across studies .
  • Metabolite Interference : Pre-treat samples with solid-phase extraction to remove hydrolyzed byproducts (e.g., free amino acid derivatives) .
  • Orthogonal Assays : Validate results via SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., HEK293 models) .

Q. How does the 3-chloro-2-fluorophenyl substituent influence pharmacological activity compared to analogs?

  • Methodological Answer : The substituent’s electron-withdrawing effects enhance binding to hydrophobic pockets in target proteins (e.g., kinase domains). Comparative SAR studies using analogs (e.g., 4-chloro-3-fluorophenyl or unsubstituted phenyl) reveal >10x potency differences in vitro, validated via molecular docking (AutoDock Vina) and MM/GBSA binding energy calculations .

Q. What in vitro/in vivo correlation (IVIVC) challenges arise when testing this compound’s bioavailability?

  • Methodological Answer :

  • Solubility Limitations : Use co-solvents (e.g., PEG 400) in pharmacokinetic studies to mimic physiological conditions .
  • Metabolic Instability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., ester hydrolysis products) via UPLC-QTOF .
  • Protein Binding : Measure free fraction using equilibrium dialysis (plasma protein binding >90% common for charged hydrochlorides) .

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